![molecular formula C29H41N5O10S B1516754 Enkephalin M CAS No. 82362-17-2](/img/structure/B1516754.png)
Enkephalin M
Overview
Description
Enkephalin M is a naturally occurring peptide that is involved in pain regulation and modulation. It is a member of the enkephalin family, which includes several other peptides that have similar functions. Enkephalin M is synthesized in the body and has been the subject of scientific research for its potential applications in pain management.
Scientific Research Applications
Enkephalin M Analogs and Pain Management
- Enkephalins, including Met-enkephalin (Enkephalin M), are endogenous opioid pentapeptides involved in pain regulation and nociception. However, due to their low metabolic stability and inability to penetrate the blood-brain barrier, they are not directly used as analgesic drugs. Research has focused on developing structurally modified enkephalins to overcome these limitations while preserving analgesic activity. For instance, trifluoroethylamine analogues of enkephalins show higher metabolic stability and bioavailability, which could make them more effective as pain management agents (Sinisi et al., 2009).
Enkephalins in Neurochemical Mechanisms
- Enkephalins, including Met-enkephalin, have been implicated in various complex physiological functions such as reward processing and motivation. Understanding the role of these molecules in brain circuits remains limited. However, novel methods for the selective quantification of small tyrosine-containing peptides like enkephalins have been developed. These methods provide insights into real-time measurements of endogenous enkephalin fluctuations in biological locations (Schmidt et al., 2014).
Enkephalins in Non-Neuronal Tissues
- Enkephalins are also found in non-neuronal tissues and play roles in behavior, pain, cardiac function, cellular growth, immunity, and ischemic tolerance. Research shows that enkephalins are produced and released from multiple non-neuronal tissues, indicating a role in local and systemic enkephalin-mediated effects (Denning et al., 2008).
Enkephalin-Based Analgesics
- Research on enkephalin-based analgesics shows that attaching simple sugars to enkephalins increases their penetration of the blood-brain barrier, making them more effective as drugs. Glycopeptide analogues of enkephalins, like H2N-Tyr-D-Thr-Gly-Phe-Leu-Ser(beta-D-Glc)-CONH2, show analgesic effects similar to morphine but with reduced dependence liability (Bilsky et al., 2000).
Modulation of Learning and Memory
- Enkephalins are also linked to learning and memory modulation. Systemically administered enkephalins and opioid antagonists suggest that these peptides can influence memory strength by acting outside the blood-brain barrier. They could modulate learning and memory by altering peripheral autonomic function (Schulteis & Martinez, 2005).
properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O7S.C2H4O2.H2O/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18;1-2(3)4;/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39);1H3,(H,3,4);1H2/t20-,21-,22-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNACMJQGYXGHNE-DUQFDOSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N5O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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